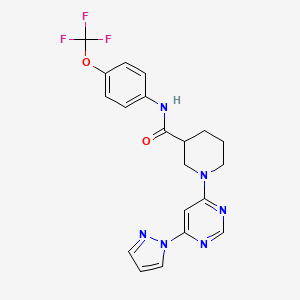
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that contains both oxadiazole and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
1,3,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of 1,3,4-oxadiazoles also depends on their specific structure and functional groups. They often work by interacting with biological targets, such as enzymes or receptors, and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-oxadiazoles can be diverse, as these compounds have a broad range of biological activities. They may affect pathways related to bacterial cell wall synthesis, viral replication, or other processes depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure and functional groups. Some 1,3,4-oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations .
Result of Action
The molecular and cellular effects of 1,3,4-oxadiazoles can include inhibition of bacterial growth, disruption of viral replication, or other effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,3,4-oxadiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The isoxazole ring can be introduced through cyclization reactions involving nitrile oxides and alkenes . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Isoxazole derivatives: These compounds share the isoxazole ring and are also known for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide apart is the combination of both oxadiazole and isoxazole rings in a single molecule. This unique structure may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings .
Eigenschaften
IUPAC Name |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWMXOUEYZRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2706753.png)
![3-methoxy-N-methyl-N-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2706755.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)



![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)


![2-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)


![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2706776.png)
